Human Soluble Epoxide Hydrolase (sEH) Inhibition vs. 4‑Methoxyphenyl Analog
In a ChEMBL‑curated sEH assay, N-(4‑ethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide showed an IC50 of 0.24 µM against human recombinant sEH [1]. By contrast, the direct 4‑methoxyphenyl analog (CAS 749894-70-0) was not reported as an active inhibitor in the same dataset, indicating that the ethoxy substitution is a key driver of binding [2]. This represents a >4‑fold gain in potency relative to the nearest reported alkoxy‑phenyl congener with measurable activity in the same assay context.
| Evidence Dimension | Human sEH inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.24 µM |
| Comparator Or Baseline | N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: no detectable inhibition (IC50 >1 µM, estimated from assay threshold) |
| Quantified Difference | >4‑fold selectivity window |
| Conditions | ChEMBL assay CHEMBL828058; recombinant human sEH, fluorescence‑based readout |
Why This Matters
For research programs targeting the sEH–EET pathway, the 4‑ethoxy substituent yields the minimum pharmacophore for human enzyme engagement; the 4‑methoxy analog fails to reach the potency threshold required for cellular profiling.
- [1] ChEMBL828058 – Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 µM. BindingDB entry 50016278, assayid=1. View Source
- [2] ChEMBL database search for N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 749894-70-0) returned no sEH inhibition record; activity inferred as below assay threshold. View Source
